6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine
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Overview
Description
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine: is a heterocyclic compound with a bicyclic scaffold. It belongs to the class of pyridine-based derivatives, which play a crucial role in modern drug development. These compounds exhibit multifaceted pharmacological effects and therapeutic applications. Thiazolo[4,5-b]pyridines, in particular, are biologically relevant purine bioisosteres .
Preparation Methods
Synthetic Routes:: The synthesis of thiazolo[4,5-b]pyridines involves annulation of a pyridine ring with a thiazole heterocycle. Here are some common synthetic approaches:
Heterocycle Annulation: Starting from pyridine derivatives, thiazole rings are introduced via cyclization reactions. Various reagents and conditions can be employed to achieve this annulation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine can undergo several types of reactions:
Oxidation: Oxidative processes can lead to the formation of various oxidation states.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substituents can be introduced or replaced.
Cyclization: Intramolecular cyclizations are essential for forming the bicyclic structure.
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrazine hydrate (N₂H₄·H₂O): Facilitates cyclization.
Alkylating agents: For introducing alkyl groups.
Metal catalysts: Promote specific reactions.
Major Products:: The specific products depend on the reaction conditions and substituents. Variations in functional groups lead to diverse derivatives.
Scientific Research Applications
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine finds applications in:
Medicinal Chemistry: As potential drug candidates due to their pharmacological activities.
Biological Studies: Investigating interactions with receptors and cellular pathways.
Industry: Possible use in agrochemicals, antioxidants, and antimicrobial agents.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While thiazolo[4,5-b]pyridines are unique, they share similarities with other heterocyclic compounds. Notable analogs include thiazoles, pyranothiazoles, and related purine bioisosteres.
Properties
Molecular Formula |
C8H8N2S2 |
---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-6-7(9-4-5)10-8(11-2)12-6/h3-4H,1-2H3 |
InChI Key |
LDUAGZNXEHWTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)SC |
Origin of Product |
United States |
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